6-Hydroxy-5-benzofurancarboxaldehyde

Description

Contextualization of Benzofuran (B130515) Derivatives in Organic and Medicinal Chemistry

Benzofuran derivatives are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a furan (B31954) ring. This structural motif is found in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. In organic chemistry, the benzofuran core serves as a versatile template for the construction of complex molecular architectures. Various synthetic methodologies have been developed to access a diverse range of substituted benzofurans, highlighting their importance as building blocks in synthetic strategies.

In the field of medicinal chemistry, benzofuran derivatives are recognized for their therapeutic potential. They have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The ability of the benzofuran scaffold to interact with various biological targets has made it a privileged structure in drug discovery programs.

Significance of 6-Hydroxy-5-benzofurancarboxaldehyde as a Core Chemical Entity

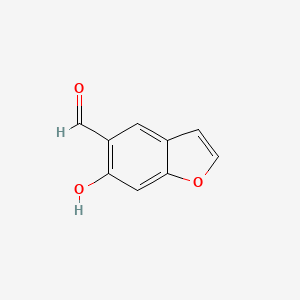

This compound stands out as a particularly significant derivative within the benzofuran family due to its specific functional group arrangement. The presence of a hydroxyl (-OH) group at the 6-position and a carboxaldehyde (-CHO) group at the 5-position on the benzofuran ring system imparts distinct reactivity and potential for further chemical modifications.

This unique substitution pattern makes it a valuable intermediate in multi-step syntheses. The hydroxyl group can act as a nucleophile or be converted into other functional groups, while the aldehyde group is amenable to a variety of transformations, including oxidation, reduction, and condensation reactions. This dual functionality allows for the regioselective introduction of diverse substituents, enabling the creation of libraries of novel compounds for biological screening.

One of the most notable applications of this compound is its role as a key precursor in the synthesis of psoralen (B192213) derivatives, such as methoxsalen. vulcanchem.com Psoralens are a class of naturally occurring compounds known for their photosensitizing effects, which are utilized in photochemotherapy for skin disorders like psoriasis and vitiligo. The structural framework of this compound provides the essential core for constructing these therapeutically important molecules.

Furthermore, research has indicated that this compound itself exhibits biological activity. Studies have shown its potential as an enzyme inhibitor. vulcanchem.com The aldehyde group can form Schiff bases with lysine (B10760008) residues within the active sites of enzymes, leading to their inhibition. vulcanchem.com For instance, it has demonstrated inhibitory activity against targets such as tyrosine kinases and cytochrome P450. vulcanchem.com In vitro studies have also suggested its potential in cancer research, with reported IC₅₀ values against certain breast cancer cell lines. vulcanchem.com

The compound's rigid and conjugated structure also makes it a candidate for applications in material science, such as in the development of high-performance polymers and organic light-emitting diodes (OLEDs). vulcanchem.com Its ability to form thermally stable polybenzofurans and its fluorescent properties underscore its versatility beyond the biomedical field. vulcanchem.com

Below are data tables summarizing key physicochemical properties and comparative synthetic methods for this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆O₃ |

| Molecular Weight | 162.14 g/mol |

| CAS Number | 20073-22-7 |

| Appearance | Not specified in search results |

| Melting Point | Predicted: 180–190°C |

| Solubility | Moderately soluble in polar solvents (e.g., ethanol, DMSO) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Data sourced from computational models and chemical databases. vulcanchem.comnih.gov

Comparative Synthesis Methods for this compound

| Method | Starting Material | Key Reagents | Reported Yield (%) |

| Cyclization-Demethylation | 2-Hydroxy-4-methoxybenzaldehyde | Chloroacetic acid, Sodium 1-dodecanethiolate | 45-50 |

| One-Pot Conversion | Dihydroxyacetophenone | H₂SO₄, Ac₂O | 60-65 |

This table summarizes synthetic routes and is based on documented chemical literature. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-5-7-3-6-1-2-12-9(6)4-8(7)11/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDYEDIKYWNXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC(=C(C=C21)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483308 | |

| Record name | 6-Hydroxy-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20073-22-7 | |

| Record name | 6-Hydroxy-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Fundamental Reactivity of 6 Hydroxy 5 Benzofurancarboxaldehyde

Positional Impact of Hydroxyl and Aldehyde Functional Groups on Molecular Reactivity

The reactivity of 6-Hydroxy-5-benzofurancarboxaldehyde is profoundly influenced by the interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde group. The hydroxyl group, being an activating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the aldehyde group is a deactivating group, withdrawing electron density from the ring. Their relative positions at C6 and C5, respectively, create a specific electronic environment that governs the molecule's participation in various chemical reactions.

Participation in Hydrogen Bonding Interactions

The presence of both a hydroxyl group (a hydrogen bond donor) and an aldehyde group (a hydrogen bond acceptor) in close proximity allows for the potential of intramolecular hydrogen bonding. This type of interaction, where a hydrogen atom is shared between the hydroxyl oxygen and the carbonyl oxygen of the aldehyde, can lead to the formation of a stable six-membered ring-like structure. researchgate.netresearchgate.net Such intramolecular hydrogen bonds are known to influence the physical and chemical properties of molecules, including their conformation, acidity, and spectral characteristics. mdpi.com In o-hydroxy aromatic aldehydes, this intramolecular hydrogen bond can lead to a phenomenon known as resonance-assisted hydrogen bonding (RAHB), which further stabilizes the molecule. nih.gov The formation of intermolecular hydrogen bonds with solvent molecules or other reagents is also a key factor in its solubility and reactivity in different media. mdpi.com

Nucleophilic Addition Reactions

The aldehyde functional group is a primary site for nucleophilic addition reactions. The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. ncert.nic.inlibretexts.org Aldehydes are generally more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater polarization of the carbonyl group. libretexts.org The presence of the electron-donating hydroxyl group on the aromatic ring can modulate the electrophilicity of the carbonyl carbon.

Common nucleophilic addition reactions that aldehydes undergo include the formation of cyanohydrins with hydrogen cyanide, and the formation of alcohols upon reaction with Grignard reagents. numberanalytics.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which is then typically protonated to give the final alcohol product. ncert.nic.inlibretexts.org

Condensation Reactions

The aldehyde group of this compound can readily participate in condensation reactions, particularly with primary amines and their derivatives. These reactions typically involve the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form a C=N double bond, resulting in an imine (or Schiff base). nih.govrsc.org The reaction is often catalyzed by acid. ncert.nic.in The efficiency of these condensation reactions can be high, and in some cases, can be carried out in environmentally friendly media such as water. rsc.orgresearchgate.net Such reactions are fundamental in the synthesis of more complex molecular architectures derived from the benzofuran (B130515) scaffold.

Conformational Analysis and Planar Geometry Elucidation

X-ray Crystallography Studies

Article Generation Incomplete: Insufficient Spectroscopic Data for this compound

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of detailed, experimentally determined Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound this compound. While the use of NMR for the structural confirmation of this compound is mentioned in some sources, the specific ¹H and ¹³C NMR chemical shifts, coupling constants, and signal multiplicities are not provided.

The user's request for an article focusing solely on "this compound," with a mandatory section on "2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopic Confirmation" containing detailed research findings and data tables, cannot be fulfilled with the required level of scientific accuracy and detail at this time. The creation of scientifically sound and verifiable content for this specific subsection is contingent on the availability of peer-reviewed, experimental NMR data.

Although general information regarding the molecular architecture and potential reactivity of this compound can be found, the absence of specific NMR data precludes the generation of the requested in-depth analysis and the corresponding data tables. Without access to a primary research article or a comprehensive spectral database entry detailing the ¹H and ¹³C NMR spectra, any attempt to create the specified content would be speculative and would not meet the required standards of a professional and authoritative scientific article.

Therefore, the generation of the full article as outlined in the user's instructions is not possible. Further research in specialized, subscription-based chemical databases or direct experimental analysis would be necessary to obtain the required spectroscopic information.

Derivatization Chemistry and Analogue Development of 6 Hydroxy 5 Benzofurancarboxaldehyde

Chemical Transformations at the Aldehyde Moiety

The aldehyde group at the 5-position of the benzofuran (B130515) ring is a key site for derivatization, enabling carbon-carbon and carbon-nitrogen bond formations through various condensation reactions.

The condensation of the aldehyde functional group of 6-hydroxy-5-benzofurancarboxaldehyde with primary amines yields Schiff bases, also known as imines or azomethines. thieme-connect.comresearchgate.netchemicalbook.com This reaction typically proceeds by heating the benzofuran aldehyde with a suitable primary amine in a solvent like ethanol, often with a catalytic amount of acid. lookchem.com The resulting Schiff bases contain a C=N double bond, which can be crucial for the biological activity of the final compound. thieme-connect.com The synthesis of various Schiff bases from benzofuran aldehydes has been reported, highlighting this method as a straightforward approach to novel derivatives. thieme-connect.com

Table 1: Representative Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Class | Key Reaction |

| This compound | Primary Amine | Schiff Base | Condensation |

The Wittig reaction is a powerful method for converting aldehydes into alkenes, thus enabling carbon chain extension at the 5-position. vulcanchem.com This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. vulcanchem.com Research has demonstrated the application of Wittig-type reactions in the synthesis of various benzofuran-5-carboxaldehyde derivatives. For instance, a multi-step synthesis starting from vanillin can produce substituted 2-aryl-l-benzofuran-5-carboxaldehydes, where an intramolecular Wittig reaction is a key step in forming the benzofuran ring itself. youtube.com This highlights the utility of the Wittig reaction in building and modifying the benzofuran scaffold. vulcanchem.comyoutube.com

Table 2: Wittig Condensation Reaction Example

| Reactant 1 | Reactant 2 | Product Feature | Key Reaction |

| This compound | Phosphorus Ylide | Alkene Moiety | Wittig |

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, a class of compounds known as chalcones. google.com This reaction is a cornerstone for synthesizing a wide variety of chalcone derivatives, which are precursors to flavonoids and are known for their diverse pharmacological activities.

In this context, this compound can react with various substituted acetophenones in the presence of an aqueous alkali, such as sodium hydroxide, to yield benzofuran-chalcone hybrids. google.com The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzofuran aldehyde. Subsequent dehydration of the aldol adduct yields the final chalcone. This methodology has been successfully employed to afford linear 2-arylbenzofuranchalcone hybrids from related 5-acetyl-6-hydroxybenzofurans and benzaldehyde derivatives, demonstrating the versatility of this transformation.

Table 3: Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde Component | Ketone Component | Product Class | Catalyst |

| This compound | Acetophenone | Benzofuran-Chalcone | Aqueous Alkali |

Chemical Transformations at the Hydroxyl Moiety

The phenolic hydroxyl group at the 6-position provides another handle for chemical modification, primarily through reactions like esterification, which can alter the compound's physicochemical properties.

The hydroxyl group of this compound can be readily converted into an ester through acetylation or other esterification reactions. Acetylation, typically performed using acetic anhydride or acetyl chloride, transforms the hydroxyl group into an acetoxy group. This modification is a common strategy in prodrug design, as it can improve properties such as bioavailability. The resulting 6-acetoxy analog is a recognized derivative with potential applications. The general esterification process involves the reaction of the phenolic hydroxyl with a carboxylic acid or its derivative, often under acidic catalysis.

Table 4: Acetylation of the Hydroxyl Moiety

| Substrate | Reagent | Product | Purpose |

| This compound | Acetic Anhydride | 6-Acetoxy-5-benzofurancarboxaldehyde | Prodrug design, improved bioavailability |

Synthesis of Complex Benzofuran-Based Architectures

This compound serves as a crucial starting material for the synthesis of more complex, fused-ring systems. Its structure is particularly well-suited for building psoralen (B192213) derivatives. Psoralen is a linear furanocoumarin consisting of a furan (B31954) ring fused to a coumarin moiety.

The synthesis of the psoralen core often involves the construction of a coumarin ring onto the benzofuran scaffold. For example, a Perkin condensation using acetic anhydride can be employed to form the pyranone ring of the coumarin system. The bifunctional nature of this compound, with its ortho-hydroxyaldehyde arrangement, facilitates cyclization reactions to build these complex, multi-ring architectures. This makes the compound a key intermediate in the synthesis of psoralen and its derivatives, which have significant therapeutic applications.

Incorporation into Psoralen Derivatives

Psoralens, a class of naturally occurring furocoumarins, are well-known for their photosensitizing effects and are used in photochemotherapy for skin disorders like psoriasis and vitiligo. nih.gov Structurally, psoralens consist of a furan ring fused to a coumarin moiety. nih.gov The synthesis of psoralen derivatives often involves the construction of the furan or pyrone ring onto a pre-existing coumarin or benzofuran core, respectively. nih.gov

This compound has been identified as a key intermediate in the synthesis of certain psoralen derivatives. nih.gov The aldehyde and hydroxyl groups on the benzofuran ring provide the necessary functionalities for the annulation of the pyrone ring to form the characteristic tricyclic psoralen structure. For instance, this compound can be utilized in the synthesis of methoxsalen, a widely used psoralen derivative. nih.gov The synthetic strategy generally involves the conversion of the aldehyde group to a coumarin ring system through reactions such as the Perkin or Knoevenagel condensation.

The general synthetic approach for psoralen derivatives from this compound can be conceptualized in the following steps:

| Step | Reaction Type | Reactants | Product |

| 1 | Perkin Condensation | This compound, Acetic Anhydride, Sodium Acetate | Intermediate cinnamic acid derivative |

| 2 | Intramolecular Cyclization | Intermediate cinnamic acid derivative | Psoralen core structure |

This strategic incorporation of this compound highlights its importance in creating a diverse library of psoralen analogues for further biological evaluation. nih.gov

Precursor for Resveratrol Dimers (e.g., Dehydro-d-viniferin)

Resveratrol, a natural stilbenoid, is known for its various health benefits. Its dimers, such as dehydro-δ-viniferin, are also of significant interest due to their biological activities. Dehydro-δ-viniferin possesses a benzofuran core structure, making benzofuran derivatives potential starting materials for its synthesis. nih.gov

While this compound is a substituted benzofuran, its direct role as a precursor in the documented synthetic routes for dehydro-δ-viniferin is not explicitly established in the reviewed literature. The total synthesis of dehydro-δ-viniferin has been achieved through various multi-step strategies, often starting from simpler phenolic compounds like methyl 4-hydroxybenzoate and 3,5-dihydroxyacetophenone. semanticscholar.org These syntheses typically involve the construction of the benzofuran ring at a later stage, for example, through the cyclodehydration of an α-aryloxyketone intermediate. semanticscholar.org

A representative synthetic approach for dehydro-δ-viniferin is outlined below:

| Starting Materials | Key Intermediate | Key Reaction | Final Product |

| Methyl 4-hydroxybenzoate | α-aryloxyketone | Amberlyst 15-mediated cyclodehydration | Dehydro-δ-viniferin |

| 3,5-dihydroxyacetophenone |

Although a direct synthetic link is not confirmed, the structural similarity of this compound to intermediates in resveratrol dimer synthesis suggests its potential as a starting material for novel analogues of dehydro-δ-viniferin, even if it is not used in the established total syntheses of the natural product itself.

Chalcone Conjugates and Heterocyclic Hybrids

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are known for their broad spectrum of biological activities. The Claisen-Schmidt condensation, involving the reaction of an aldehyde with a ketone in the presence of a base, is a common method for synthesizing chalcones. ruc.dk this compound, with its reactive aldehyde group, is an ideal substrate for this reaction to generate benzofuran-chalcone hybrids.

These hybrid molecules, which combine the structural features of both benzofurans and chalcones, have been investigated for various therapeutic applications. The general synthesis of benzofuran-chalcone conjugates from this compound is depicted below:

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| This compound | Substituted Acetophenone | Claisen-Schmidt Condensation | Benzofuran-Chalcone Hybrid |

Furthermore, the α,β-unsaturated ketone moiety in chalcones is a versatile functional group that can be used to synthesize various heterocyclic compounds. The benzofuran-chalcone hybrids derived from this compound can, therefore, be further elaborated into more complex heterocyclic hybrids, such as pyrazolines, isoxazoles, and pyrimidines. This synthetic strategy allows for the creation of a diverse range of molecules with potential pharmacological activities.

The development of these hybrid molecules is a promising area of medicinal chemistry, with studies reporting the synthesis of novel benzofuran derivatives containing various heterocyclic substituents.

Advanced Spectroscopic and Analytical Characterization of 6 Hydroxy 5 Benzofurancarboxaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Hydroxy-5-benzofurancarboxaldehyde is expected to show distinct signals for each of the non-equivalent protons. The aldehyde proton is anticipated to be the most downfield-shifted, appearing as a singlet in the range of δ 9.5-10.5 ppm. openstax.orgpressbooks.publibretexts.org The phenolic hydroxyl proton should present as a broad singlet, with its chemical shift being concentration and solvent dependent, typically falling between δ 5.0 and 8.0 ppm. libretexts.orgpressbooks.publibretexts.org The protons on the benzofuran (B130515) ring system would exhibit characteristic shifts and coupling patterns. The furan (B31954) ring protons, H-2 and H-3, are expected to appear as doublets, with H-2 typically resonating further downfield than H-3. The aromatic protons on the benzene (B151609) portion of the ring would also show distinct signals, influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The most deshielded carbon is predicted to be the carbonyl carbon of the aldehyde group, with a chemical shift in the range of δ 190-200 ppm. openstax.orgpressbooks.publibretexts.org The carbons of the aromatic ring and the furan ring will resonate in the approximate range of δ 110-160 ppm. The carbon bearing the hydroxyl group (C-6) would be shifted downfield due to the oxygen's electronegativity, while the carbon attached to the aldehyde (C-5) would also be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aldehyde H | 9.5 - 10.5 | - | Singlet |

| Hydroxyl H | 5.0 - 8.0 | - | Broad Singlet |

| Furan H-2 | ~7.6 | ~145 | Doublet |

| Furan H-3 | ~6.8 | ~106 | Doublet |

| Benzene H-4 | ~7.3 | ~115 | Singlet |

| Benzene H-7 | ~7.0 | ~112 | Singlet |

| Aldehyde C | - | 190 - 200 | - |

| C-2 | - | ~145 | - |

| C-3 | - | ~106 | - |

| C-3a | - | ~128 | - |

| C-4 | - | ~115 | - |

| C-5 | - | ~125 | - |

| C-6 | - | ~155 | - |

| C-7 | - | ~112 | - |

| C-7a | - | ~150 | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. For this compound (C₉H₆O₃), the molecular ion peak [M]⁺ would be expected at m/z 162. The fragmentation pattern would likely involve the initial loss of the aldehyde proton (H•) to give a fragment at m/z 161, or the loss of the formyl radical (•CHO) resulting in a peak at m/z 133. Subsequent fragmentation of the benzofuran ring could lead to the loss of carbon monoxide (CO), a common fragmentation pathway for furan-containing compounds. cdnsciencepub.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Notes |

| 162 | [C₉H₆O₃]⁺ | Molecular Ion |

| 161 | [C₉H₅O₃]⁺ | Loss of H• from the aldehyde |

| 133 | [C₈H₅O₂]⁺ | Loss of •CHO |

| 105 | [C₇H₅O]⁺ | Loss of CO from m/z 133 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orgdocbrown.info The C=O stretching vibration of the aromatic aldehyde is expected to appear as a strong, sharp peak in the range of 1670-1700 cm⁻¹. openstax.orgpressbooks.publibretexts.orgspectroscopyonline.comresearchgate.net The aromatic C=C stretching vibrations of the benzofuran ring will likely produce several peaks in the 1450-1600 cm⁻¹ region. docbrown.info Additionally, the C-H stretching of the aldehyde group may be visible as two weak bands around 2720 and 2820 cm⁻¹. libretexts.orgspectroscopyonline.comresearchgate.net

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200 - 3600 | Broad, Strong |

| Aldehyde C-H stretch | 2800 - 2860 and 2700 - 2760 | Weak to Medium |

| Aldehyde C=O stretch | 1670 - 1700 | Strong, Sharp |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-O stretch | 1200 - 1300 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzofuran ring system is a significant chromophore. The UV-Vis spectrum of benzofuran itself shows absorption maxima around 245 nm, 278 nm, and 285 nm. nih.gov The presence of the hydroxyl and carboxaldehyde groups on the benzene ring of this compound is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated π-system. The hydroxyl group acts as an auxochrome, and the aldehyde group extends the conjugation. Therefore, it is predicted that the absorption maxima for this compound would be shifted to longer wavelengths, likely in the 250-350 nm range.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Solvent |

| π → π | ~250 - 290 | Ethanol/Methanol |

| n → π | ~300 - 350 | Ethanol/Methanol |

Mechanistic Studies and Structure Activity Relationship Sar Investigations

Structure-Activity Relationship (SAR) Studies of 6-Hydroxy-5-benzofurancarboxaldehyde Analogues

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in medicinal chemistry for the design of more potent and selective agents.

Correlation of Structural Modifications with Molecular Activity

While specific SAR studies on a series of directly analogous compounds of this compound are limited in the public domain, broader investigations into benzofuran (B130515) derivatives provide valuable insights into how structural modifications can influence their molecular activity, particularly as enzyme inhibitors.

Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position are crucial for their cytotoxic activity nih.gov. The introduction of various substituents at different positions on the benzofuran ring system can significantly impact their biological profiles. For example, in the context of anticancer activity, the addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been shown to increase cytotoxic effects nih.gov. This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a molecule, thereby enhancing binding affinity nih.gov.

In a series of 2-phenylbenzofuran derivatives, the position of a carbamoyl group was found to influence the inhibitory activity against 5α-reductase, with 6-carbamoyl derivatives being more potent than their 5-carbamoyl counterparts.

The following table presents data from a study on benzofuran derivatives and their inhibitory activity against the urokinase-type plasminogen activator (uPA), highlighting the effect of substitution on potency.

Table 2: Structure-Activity Relationship of Benzofuran Derivatives as uPA Inhibitors

| Compound Modification | Ki (nM) | IC50 (µM) |

|---|---|---|

| Addition of a benzofuran group to 6-HMA | 183 | - |

| Addition of a fluorine atom at position 4 of 2-benzofuranyl | 88 | 0.43 |

This data demonstrates that the addition of a fluorine atom to the benzofuran ring resulted in a more than two-fold increase in inhibitory potency against uPA nih.gov. These findings, while not directly on this compound analogues, illustrate the principle that modifications to the benzofuran scaffold, including the introduction of halogens and altering the position of functional groups, can have a profound impact on their molecular activity. Future SAR studies focusing on systematic modifications of the 6-hydroxy and 5-carboxaldehyde groups of the parent compound will be instrumental in elucidating the key structural features required for potent and selective enzyme inhibition.

Role of Specific Substituents (e.g., Hydroxyl, Aldehyde) on Activity

The biological activity of this compound is significantly influenced by its specific substituents, namely the hydroxyl (-OH) group at the 6-position and the aldehyde (-CHO) group at the 5-position. These functional groups play a crucial role in the molecule's interactions with biological targets, primarily through hydrogen bonding and covalent interactions.

The phenolic hydroxyl group at the 6-position is critical for modulating the anticancer activity of benzofuran derivatives. nih.gov This group can act as a hydrogen bond donor, promoting favorable interactions with biological targets. nih.gov The presence of a hydroxyl group on the benzofuran ring can lead to the formation of hydrogen bonds with amino acid residues, such as Serine 478, in the active site of enzymes like aromatase. This interaction can provide an extra anchoring point, potentially leading to stronger binding to the target protein. The ability of the hydroxyl group to donate a hydrogen bond is considered a key factor in the cytotoxic properties of certain benzofuran derivatives. nih.gov

The aldehyde group at the 5-position also contributes significantly to the biological profile of the molecule. Aldehydes are known to be reactive functional groups that can participate in various chemical reactions under physiological conditions. One of the key mechanisms through which aldehyde-containing compounds exert their biological effects is by forming Schiff bases with the primary amine groups of lysine (B10760008) residues within the active sites of enzymes. This covalent modification can lead to the inhibition of enzyme activity.

The interplay between the hydroxyl and aldehyde groups can also be crucial. For instance, in the synthesis of mycophenolic acid analogues, a benzofuran scaffold was utilized to simultaneously protect both a phenol (B47542) and an arylacetaldehyde moiety, highlighting the chemical utility of this arrangement. While not a direct study of biological activity, this demonstrates the integrated chemical nature of these functional groups within the benzofuran system.

Detailed mechanistic studies on this compound itself are limited in the public domain, but structure-activity relationship (SAR) studies on related benzofuran derivatives provide valuable insights into the roles of these specific substituents. The following table summarizes the general influence of hydroxyl and aldehyde groups on the activity of benzofuran compounds based on available research.

| Functional Group | Position | Role in Biological Activity | Mechanism of Action |

| Hydroxyl (-OH) | 6 | Crucial for anticancer activity | Acts as a hydrogen bond donor, forming interactions with target enzymes. nih.gov |

| Aldehyde (-CHO) | 5 | Contributes to enzyme inhibition | Forms covalent Schiff bases with lysine residues in enzyme active sites. |

SAR by Catalogue and Fragment-Based Approaches

The exploration of the structure-activity relationship (SAR) of benzofuran derivatives, including compounds like this compound, has been advanced through both catalogue-based screening and more targeted fragment-based drug design (FBDD) approaches.

SAR by Catalogue

While the term "SAR by Catalogue" is not explicitly used in the reviewed literature for this specific compound, the underlying principle involves screening collections or libraries of existing chemicals to identify initial hits and inform SAR. This approach is common in early-stage drug discovery. For instance, the screening of small molecule libraries that include diverse benzofuran derivatives has been a fruitful strategy for identifying compounds with a range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The identification of a benzofuran hit from such a library then initiates a more focused investigation into the SAR of that particular scaffold. For example, a biophysical screening of a fragment library identified a 2-(6-bromobenzofuran-3-yl)acetic acid as a hit with affinity for the enzyme DsbA from Escherichia coli. nih.gov This initial discovery from a "catalogue" of fragments subsequently led to a detailed SAR investigation.

Fragment-Based Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for developing potent and selective inhibitors based on the benzofuran scaffold. This approach involves identifying small, low-affinity fragments that bind to a biological target and then chemically elaborating these fragments to improve their potency and other pharmacological properties.

Several studies have detailed the elaboration of benzofuran fragments to develop novel inhibitors. nih.govlatrobe.edu.aulatrobe.edu.aunih.gov In one such study targeting the bacterial virulence factor DsbA, a benzofuran fragment was identified and subsequently modified at various positions to enhance its binding affinity. nih.gov The SAR exploration revealed that derivatization at the 5- and 6-positions of the benzofuran ring could probe different regions of the target's binding groove. latrobe.edu.aulatrobe.edu.au

For example, the installation of substituted phenyl groups at the 5- and 6-positions of the benzofuran scaffold using Suzuki-Miyaura coupling led to a series of analogues with dissociation constants in the high micromolar to low millimolar range. latrobe.edu.aunih.gov X-ray crystallography of these analogues in complex with the target protein revealed that they bind in a hydrophobic groove. latrobe.edu.aunih.gov Further elaboration of a promising 6-substituted analogue at the C-2 position allowed for the exploration of a more polar region of the binding groove, demonstrating the utility of a fragment-growing strategy. latrobe.edu.aunih.gov

The following table summarizes the findings from a fragment-based approach to develop benzofuran-based inhibitors of E. coli DsbA, illustrating the impact of substituents on binding affinity.

| Compound/Fragment | Modification | Binding Affinity (KD) | Key Findings |

| 2-(6-bromobenzofuran-3-yl)acetic acid | Initial Fragment Hit | High mM | Identified from a fragment library screen. nih.gov |

| Analogues with 5- and 6-position substitutions | Phenyl groups installed via Suzuki-Miyaura coupling | High µM to low mM | Probed the hydrophobic binding groove of the target. latrobe.edu.aunih.gov |

| 2,6-disubstituted analogues | Elaboration from the C-2 position of a 6-substituted hit | Improved binding and inhibition | Extended into a more polar region of the binding groove. latrobe.edu.aunih.gov |

These fragment-based studies underscore the importance of systematic chemical modification of the benzofuran scaffold to optimize interactions with a biological target, providing a clear roadmap for the development of more potent and selective therapeutic agents.

Computational Chemistry Applications for 6 Hydroxy 5 Benzofurancarboxaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic behavior of a molecule, which governs its reactivity and physical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine molecular geometry, orbital energies, and various thermodynamic properties. For 6-Hydroxy-5-benzofurancarboxaldehyde, DFT studies would focus on optimizing the molecular geometry to find its most stable conformation.

Key insights from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. DFT calculations would confirm the planarity of the benzofuran (B130515) ring system, with the hydroxyl and aldehyde substituents positioned to minimize steric strain vulcanchem.com. The distribution of electron density across the molecule, particularly the influence of the electron-donating hydroxyl group and the electron-withdrawing aldehyde group on the aromatic system, would also be elucidated.

Table 1: Representative DFT-Calculated Electronic Properties of this compound Note: The following values are illustrative examples of data generated from DFT calculations and are based on typical results for similar aromatic aldehydes.

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electron orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.1 eV | Correlates with chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, arising from the electronegative oxygen atoms in the furan (B31954), hydroxyl, and aldehyde groups. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis). mdpi.comfaccts.de This method predicts the wavelengths at which a molecule absorbs light and the intensity of these absorptions, which correspond to electronic transitions between molecular orbitals.

For this compound, TD-DFT calculations would identify the primary electronic transitions, typically π → π* transitions within the aromatic benzofuran system. The calculations would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can be directly compared with experimental data to validate the computational model. Such studies are crucial for understanding the photophysical properties of the molecule, which is relevant for applications like its use in organic LEDs vulcanchem.com.

Table 2: Representative TD-DFT Prediction of UV-Vis Absorption for this compound Note: The following values are illustrative examples of data generated from TD-DFT calculations.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S0 → S1 | 355 | 0.45 | HOMO → LUMO (π → π) |

| S0 → S2 | 298 | 0.21 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 260 | 0.15 | HOMO → LUMO+1 (π → π*) |

Molecular Electrostatic Potential (MEP) mapping is a technique that illustrates the charge distribution within a molecule. It creates a 3D map where different colors represent varying electrostatic potentials, allowing for the visualization of electron-rich and electron-deficient regions.

An MEP map of this compound would reveal the molecule's reactive sites. The map would show negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the hydroxyl, aldehyde, and furan groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (colored blue) would be located around the hydrogen atom of the hydroxyl group and the hydrogen of the aldehyde group, highlighting these as potential sites for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the physical movements and interactions of molecules over time.

While quantum calculations focus on electronic structure, molecular dynamics (MD) simulations predict how a molecule's conformation changes over time due to thermal motion. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of positions and velocities.

For this compound, MD simulations could be used to study the flexibility of the molecule. Although the benzofuran core is rigid and planar vulcanchem.com, simulations would explore the rotational freedom of the hydroxyl and aldehyde groups. This analysis helps understand the range of conformations the molecule can adopt in different environments (e.g., in solution), which is crucial for understanding its interactions with other molecules. Computational models can also be used to predict physical properties like melting point and solubility vulcanchem.com.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net The method evaluates different binding poses and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to estimate the binding affinity.

In the context of this compound, molecular docking could be used to explore its potential as an inhibitor for various enzyme targets. For example, studies on related benzofuran derivatives have investigated their binding to proteins like DNA gyrase B and GlcN-6-P synthase. jocpr.comekb.eg A docking study would place the this compound molecule into the active site of a target protein. The results would identify key amino acid residues that interact with the ligand. The hydroxyl group would likely act as a hydrogen bond donor, while the oxygen atoms of the aldehyde and furan ring could act as hydrogen bond acceptors. The planar aromatic ring system would likely participate in π-π stacking or hydrophobic interactions. The docking score provides a quantitative estimate of the binding affinity, helping to prioritize compounds for further experimental testing.

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target Note: The following is an illustrative example of data generated from a molecular docking simulation.

| Parameter | Result |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | LYS-78, GLU-95, PHE-150 |

| Key Interactions | Hydrogen bond between hydroxyl H and GLU-95 backbone.Hydrogen bond between aldehyde O and LYS-78 side chain.π-π stacking interaction with PHE-150. |

Computational Strategies in Drug Discovery (excluding clinical outcomes)

Computational chemistry provides powerful tools to expedite the drug discovery process, enabling the rational design and optimization of novel therapeutic agents. For a molecule like this compound, with its reactive functional groups and rigid scaffold, these computational strategies are particularly valuable. They allow for the exploration of its potential as a lead structure or a fragment for the development of new drugs in a time and cost-effective manner.

Scaffold Hopping and Lead Optimization

Scaffold hopping is a computational technique used in drug design to identify new molecular cores that are structurally different from a known active compound but retain similar biological activity. This is achieved by preserving the three-dimensional arrangement of key pharmacophoric features. The benzofuran core of this compound presents a viable starting point for such explorations.

Lead optimization, on the other hand, involves the iterative modification of a promising lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Computational methods are instrumental in guiding these modifications.

Application to this compound:

The rigid benzofuran scaffold of this compound, decorated with a hydroxyl and a formyl group, provides distinct points for interaction with biological targets. Computational approaches can be employed to:

Identify Bioisosteric Replacements: Algorithms can search virtual libraries for scaffolds that can present similar hydrogen bond donor/acceptor patterns and hydrophobic interactions as this compound. This could lead to the discovery of novel chemotypes with improved properties.

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interactions of a series of analogs of this compound with a target protein, researchers can build predictive Quantitative Structure-Activity Relationship (QSAR) models. These models help in understanding which structural modifications are likely to enhance biological activity. For instance, the electronic and steric effects of substituting the hydroxyl or modifying the aldehyde group can be systematically evaluated.

Below is a hypothetical data table illustrating how computational tools might be used to guide the lead optimization of a series of this compound analogs.

| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) |

| Lead-001 | 6-OH, 5-CHO (Parent) | -7.2 | 1.8 |

| Analog-A1 | 6-OCH3, 5-CHO | -7.5 | 2.1 |

| Analog-A2 | 6-OH, 5-COOH | -8.1 | 1.5 |

| Analog-A3 | 6-OH, 5-CH=NOH | -7.8 | 1.9 |

| Analog-B1 | 7-F, 6-OH, 5-CHO | -7.4 | 1.9 |

This table is for illustrative purposes and does not represent actual experimental data.

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a powerful approach in modern drug discovery that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. frontiersin.org These initial fragment hits are then grown, linked, or optimized to produce a high-affinity lead compound. The small size and relative simplicity of this compound make it an interesting candidate for FBDD, either as a starting fragment itself or as a scaffold for fragment elaboration.

Relevance of this compound in FBDD:

Fragment Screening: The benzofuran core with its hydroxyl and aldehyde functionalities represents a "rule-of-three" compliant fragment (Molecular Weight < 300 Da, number of hydrogen bond donors ≤ 3, number of hydrogen bond acceptors ≤ 3, and cLogP ≤ 3). It could be included in fragment libraries for screening against various therapeutic targets.

Fragment Growing: If this compound is identified as a hit from a fragment screen, computational methods can guide its growth into a more potent inhibitor. Molecular docking simulations can predict optimal growth vectors from the aldehyde or hydroxyl positions to engage with nearby pockets in the target's binding site.

Fragment Linking: In scenarios where another fragment is found to bind in a neighboring sub-pocket, computational models can be used to design appropriate linkers to connect it with the this compound fragment, potentially leading to a significant increase in binding affinity.

The following table illustrates a hypothetical FBDD workflow starting with a benzofuran fragment.

| Stage | Computational Task | Example Input | Example Output |

| 1. Hit Identification | Virtual Fragment Screening | 3D structure of target protein | List of potential benzofuran-like fragments with docking scores |

| 2. Hit Validation | Molecular Dynamics Simulation | Protein-fragment complex | Assessment of binding stability and key interactions |

| 3. Fragment Growth | In Silico Elaboration | Validated hit (e.g., this compound) | A library of virtually grown compounds with predicted affinities |

| 4. Lead Optimization | QSAR and ADMET Prediction | Series of elaborated compounds | Prioritized list of compounds for synthesis with improved potency and drug-like properties |

This table is for illustrative purposes and does not represent actual experimental data.

Data Management and Open Science in Computational Chemistry

The vast amount of data generated during computational chemistry studies necessitates robust data management practices. In the spirit of open science, sharing this data can accelerate scientific progress by allowing for the validation of results, the development of new hypotheses, and the creation of larger datasets for machine learning applications.

For a compound like this compound, computational data could include:

Molecular Structures: 3D coordinates of the molecule in various conformations.

Quantum Mechanical Properties: Calculated electronic properties such as orbital energies, partial charges, and electrostatic potential maps.

Docking Poses: Predicted binding modes of the molecule within different protein targets.

Molecular Dynamics Trajectories: Simulation data showing the dynamic behavior of the molecule in complex with a target or in solution.

Open Science Platforms:

Several platforms and initiatives promote the open sharing of computational chemistry data. Repositories like the ioChem-BD are designed to store, manage, and share computational chemistry results. chemistryviews.org Such platforms allow researchers to upload their datasets, associate them with publications, and make them accessible to the wider scientific community. The Open Chemistry project provides open-source tools for cheminformatics, including molecular viewers and editors that facilitate data sharing and collaboration. openchemistry.org

The table below outlines key aspects of data management and open science for computational studies on this compound.

| Data Type | Key Information to Store | Potential Open Data Repository | Benefit of Sharing |

| Molecular Conformations | 3D coordinates, energy of each conformer | PubChem, ChemSpider | Enables others to use the geometries for their own virtual screening. |

| Docking Results | Protein target, docking score, binding pose | ioChem-BD, ZINC | Allows for meta-analysis and comparison of docking algorithms. |

| QSAR Models | Descriptors used, statistical parameters, training and test sets | GitHub, institutional repositories | Facilitates the validation and application of the model by other researchers. |

| Molecular Dynamics Simulations | Trajectory files, force field parameters, analysis scripts | Zenodo, Figshare | Enables re-analysis of the simulation and the development of new analysis methods. |

By embracing open science principles, computational research on this compound can contribute to a more collaborative and efficient drug discovery ecosystem.

Advanced Material Science Applications of 6 Hydroxy 5 Benzofurancarboxaldehyde

Polymer Chemistry

The structural features of 6-Hydroxy-5-benzofurancarboxaldehyde are particularly advantageous in polymer chemistry, where the demand for materials with high thermal stability, mechanical strength, and specific electronic properties is ever-increasing.

This compound serves as a key monomer for the synthesis of high-performance polymers such as polybenzofurans. Through copolymerization reactions with various diamines, the aldehyde and hydroxyl functionalities of the molecule can be exploited to form robust polymer chains. These polybenzofurans are noted for their exceptional thermal stability, capable of withstanding temperatures up to 300°C. vulcanchem.com This high thermal resistance makes them suitable for applications in demanding environments, such as in the aerospace and electronics industries.

Table 1: Polymerization Data of this compound

| Polymer Type | Co-monomer | Resulting Polymer | Thermal Stability (°C) |

| Polybenzofuran | Diamines | Polybenzofuran | Up to 300 |

The inherent rigidity of the fused benzofuran (B130515) ring system in this compound is a crucial factor that contributes to the desirable properties of the resulting polymers. vulcanchem.com This structural rigidity imparts a high degree of order and stability to the polymer chains, leading to materials with enhanced mechanical strength and thermal resistance.

Furthermore, the conjugated π-electron system extending across the benzofuran structure plays a significant role in the electronic properties of the derived polymers. vulcanchem.com This conjugation facilitates electron delocalization along the polymer backbone, which can be harnessed for applications in organic electronics. The combination of a rigid structure and a conjugated system makes this compound a promising candidate for the development of advanced polymeric materials. vulcanchem.com

Optoelectronic Materials

The electronic and photophysical properties of this compound have garnered interest in the field of optoelectronic materials, particularly for applications in light-emitting devices.

When processed into thin films, this compound exhibits notable fluorescent properties. The fluorescence quantum yield, a measure of the efficiency of the emission of photons, has been observed to be in the range of 0.45 to 0.55 for these thin films. vulcanchem.com This relatively high quantum yield indicates that the compound can efficiently convert absorbed light into emitted light, a key characteristic for emissive materials.

Table 2: Optoelectronic Properties of this compound Thin Films

| Property | Value |

| Fluorescence Quantum Yield | 0.45 - 0.55 |

The promising fluorescence quantum yield of this compound in thin-film form suggests its potential utility in the fabrication of Organic Light-Emitting Diodes (OLEDs). vulcanchem.com In an OLED device, an organic emissive layer is responsible for generating light upon the application of an electric current. The efficiency of this light generation is directly related to the fluorescence quantum yield of the material used in the emissive layer.

The ability of this compound to be incorporated into thin films and its efficient fluorescence make it a candidate for use as an emissive component or a host material in the emissive layer of OLEDs. vulcanchem.com Further research and development in this area could lead to the integration of this compound into next-generation display and lighting technologies.

Supramolecular Chemistry and Chemosensing Applications of 6 Hydroxy 5 Benzofurancarboxaldehyde

Design of Supramolecular Assemblies

The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. 6-Hydroxy-5-benzofurancarboxaldehyde is an exemplary candidate for the construction of such assemblies due to the specific functionalities integrated into its benzofuran (B130515) core.

Role of Hydroxyl and Aldehyde Groups in Non-Covalent Interactions

The molecular architecture of this compound, featuring a hydroxyl (-OH) group at the 6-position and a carboxaldehyde (-CHO) group at the 5-position, is pivotal to its role in forming non-covalent bonds. These functional groups introduce polarity and are highly conducive to participating in hydrogen bonding, a key directional interaction in supramolecular chemistry. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and aldehyde groups can serve as hydrogen bond acceptors. This dual functionality allows for the formation of intricate and stable hydrogen-bonding networks, which are fundamental to the self-assembly of molecules into larger, well-defined structures.

Self-Assembly of Benzofuran-Containing Systems

The capacity for self-assembly is a hallmark of well-designed molecular building blocks. While specific research on the self-assembly of this compound itself is not extensively detailed in available literature, the principles governing the self-assembly of benzofuran-containing systems are well-established. The functional groups present in this compound provide the necessary directional interactions for spontaneous organization into ordered supramolecular structures. The formation of these assemblies is driven by the thermodynamic favorability of establishing multiple non-covalent interactions.

Chemosensor Development

The reactivity of the aldehyde group and the electronic properties of the benzofuran ring system make this compound a valuable precursor in the synthesis of chemosensors, which are molecules designed to detect and signal the presence of specific chemical species.

Use in Schiff Base Ligands for Ion Detection

A significant application of this compound in chemosensor development lies in its use as a foundational component for Schiff base ligands. Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. The aldehyde group of this compound readily undergoes this reaction, leading to the formation of Schiff base ligands that can act

Future Research Directions and Unexplored Potential of 6 Hydroxy 5 Benzofurancarboxaldehyde

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for 6-Hydroxy-5-benzofurancarboxaldehyde often rely on multi-step processes that may involve harsh reagents and generate significant waste. For instance, a documented route begins with 2-hydroxy-4-methoxybenzaldehyde, proceeds through cyclization and subsequent demethylation. vulcanchem.com While innovations like palladium-catalyzed cross-coupling reactions have improved regioselectivity, a significant opportunity exists to develop more sustainable and efficient methods. vulcanchem.com

Future research should focus on green chemistry principles. This includes the exploration of bio-based feedstocks, mirroring the successful conversion of biomass like chitin into complex furan (B31954) derivatives. rsc.org The development of one-pot reactions that combine multiple synthetic steps would enhance efficiency and reduce waste, a strategy proven effective for other furan compounds. rsc.org Furthermore, employing heterogeneous, recyclable catalysts and green solvents like water could dramatically improve the environmental footprint of its synthesis. researchgate.net

| Synthetic Strategy | Current Approach | Proposed Future Direction | Potential Benefits |

| Starting Materials | Petroleum-derived precursors (e.g., dihydroxyacetophenones). vulcanchem.com | Lignocellulosic biomass, bio-based phenols. | Renewable sourcing, reduced carbon footprint. |

| Catalysis | Homogeneous catalysts, strong acids/bases. vulcanchem.com | Recyclable heterogeneous catalysts (e.g., zeolites, functionalized resins). researchgate.net | Catalyst recovery and reuse, milder reaction conditions. |

| Solvents | Traditional organic solvents. | Green solvents (water, supercritical CO₂, bio-derived solvents). | Reduced toxicity and environmental impact. |

| Process | Multi-step synthesis with isolation of intermediates. | Integrated one-pot or flow chemistry processes. rsc.org | Increased efficiency, reduced waste, improved safety. |

Deeper Elucidation of Mechanistic Pathways in Various Reactions

The reactivity of this compound is dictated by its hydroxyl and aldehyde groups, which readily participate in nucleophilic additions, condensations, and the formation of Schiff bases. vulcanchem.com However, a detailed, quantitative understanding of the mechanisms governing these transformations is often lacking.

Future investigations should employ a combination of experimental and computational techniques to unravel these mechanistic pathways. Kinetic studies can determine reaction rates and orders, while isotopic labeling can trace the path of atoms through a reaction. In parallel, computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction intermediates and transition states. A deeper understanding of these mechanisms will enable precise control over reaction outcomes, leading to higher yields, fewer byproducts, and the ability to fine-tune the synthesis of complex derivatives.

Expansion into Other Material Science Fields

The inherent rigidity and conjugated π-system of the benzofuran (B130515) core make this compound an attractive monomer for high-performance polymers with notable thermal stability. vulcanchem.com Its demonstrated fluorescence also points to applications in optoelectronics, such as Organic Light-Emitting Diodes (OLEDs). vulcanchem.com However, its potential in material science is far from fully realized.

Future research should explore its incorporation into novel classes of materials.

Porous Organic Frameworks (POFs): The rigid structure of the molecule could be leveraged to build highly porous, crystalline materials for gas storage (e.g., H₂, CO₂) or separation.

Organic Semiconductors: Beyond OLEDs, derivatives could be designed and tested for use in organic photovoltaics (OPVs) or as the active channel material in Organic Field-Effect Transistors (OFETs).

Chemical Sensors: The fluorescence of the core structure could be harnessed to develop chemosensors. Derivatives could be synthesized where the fluorescence is selectively quenched or enhanced upon binding to specific analytes, such as heavy metal ions or environmental pollutants.

| Material Class | Potential Application | Key Property to Investigate |

| High-Performance Polymers | Aerospace components, electronics insulation. | Thermal stability, dielectric constant, mechanical strength. |

| Organic Electronics | OLEDs, OPVs, OFETs. | Fluorescence quantum yield, charge carrier mobility, HOMO/LUMO levels. vulcanchem.com |

| Porous Frameworks | Gas storage and separation. | Surface area, pore size distribution, selective gas adsorption. |

| Chemical Sensors | Environmental monitoring, medical diagnostics. | Change in fluorescence or color upon analyte binding. |

Integration with Artificial Intelligence and Machine Learning for Drug Design

As an intermediate in the synthesis of bioactive compounds like psoralen (B192213) derivatives, this compound is a valuable scaffold for drug discovery. vulcanchem.com The integration of Artificial Intelligence (AI) and Machine Learning (ML) can dramatically accelerate this process. nih.gov

Future work should leverage AI/ML to explore the vast chemical space around this scaffold.

De Novo Design: Generative AI models can be used to design novel derivatives with optimized properties for binding to specific biological targets, such as tyrosine kinases or cytochrome P450 enzymes. vulcanchem.comoxfordglobal.com

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, bioactivity, and toxicity (ADMET) of virtual compounds before they are synthesized. nih.govmdpi.com This allows researchers to prioritize the most promising candidates, saving time and resources.

Synthesis Planning: AI tools can also assist in planning the most efficient synthetic routes for these newly designed molecules. nih.gov

This computational approach can significantly shorten the design-make-test-analyze (DMTA) cycle in drug discovery, moving from initial hit to preclinical candidate more rapidly. oxfordglobal.com

Exploration in Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach for green and selective synthesis. The potential of biocatalytic transformations involving this compound remains largely unexplored.

Future research should focus on screening enzyme libraries (e.g., oxidoreductases, transferases, lyases) for activity on this substrate. Enzymes could perform highly selective modifications that are challenging to achieve with traditional chemical methods, such as:

Selective Reduction/Oxidation: An alcohol dehydrogenase could selectively reduce the aldehyde to an alcohol, or an aldehyde oxidase could convert it to a carboxylic acid, without affecting other parts of the molecule.

Glycosylation: Glycosyltransferases could attach sugar moieties to the hydroxyl group, potentially improving the solubility and bioavailability of derivatives.

Asymmetric Synthesis: Enzymes could be used to introduce chirality, creating stereospecific derivatives for pharmaceutical applications.

Success in this area would provide environmentally benign pathways to novel, high-value derivatives that are difficult to access through conventional chemistry.

Potential in Environmental Chemistry Applications (e.g., Degradation of Pollutants)

The chemical properties of this compound suggest its potential utility in environmental applications, an area that is currently unexplored.

Future research could investigate its role in environmental remediation.

Adsorbent Materials: Functionalized polymers derived from this compound could be developed as novel adsorbents for removing heavy metals or persistent organic pollutants from contaminated water.

Photocatalysis: As a conjugated aromatic system, the molecule or its derivatives may act as photosensitizers. Research could explore their ability to generate reactive oxygen species (ROS) under UV or visible light to degrade recalcitrant pollutants in wastewater treatment processes.

Pollutant Detection: Building on its potential as a chemosensor scaffold (Section 11.3), derivatives could be specifically designed for the sensitive and selective detection of environmental contaminants.

Q & A

Q. What are the common synthetic routes for 6-Hydroxy-5-benzofurancarboxaldehyde, and what are their limitations?

The synthesis of hydroxybenzofuran derivatives typically involves cyclization of dihydroxybenzaldehydes. For this compound, a plausible route starts with 2,4-dihydroxybenzaldehyde, using reagents like CBr₄ and PPh₃ for bromination, followed by deprotection or oxidation steps. However, yields can be low due to competing side reactions or instability of intermediates . Alternative methods may involve protecting group strategies (e.g., methyl or acetyl groups) to improve regioselectivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and detect impurities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- HPLC-PDA : To assess purity and detect degradation products.

- FT-IR : Identification of functional groups (e.g., hydroxyl, aldehyde).

Cross-referencing with literature data from authoritative databases like PubChem or CAS Common Chemistry is critical .

Q. What are the stability considerations for this compound under different storage conditions?

The compound may degrade due to oxidation of the aldehyde group or hydroxyl group. Recommendations include:

- Storing in inert atmospheres (e.g., argon) at −20°C.

- Use of stabilizers like BHT (butylated hydroxytoluene) in solution.

- Regular purity checks via HPLC to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound analogs?

Discrepancies often arise from variations in solvent, temperature, or instrumentation. A systematic approach involves:

- Database Cross-Validation : Use CAS Registry Numbers (CAS RN) to retrieve consistent data from SciFinder® or Reaxys.

- Experimental Reproducibility : Replicate synthesis and characterization under controlled conditions.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to verify assignments .

Q. What strategies are effective for improving low yields in the synthesis of this compound derivatives?

Yield optimization may involve:

- Protecting Group Chemistry : Temporarily blocking reactive hydroxyl groups during synthesis (e.g., using trimethylsilyl or benzyl groups).

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) to enhance cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Key methodological steps include:

- Bioisosteric Replacement : Substituting the benzofuran core with indole or thiophene rings.

- Functional Group Modifications : Introducing electron-withdrawing/donating groups (e.g., nitro, methoxy) at positions 5 or 6.

- Molecular Docking : Prioritize analogs based on binding affinity predictions to target proteins (e.g., enzymes or receptors) .

Q. What advanced analytical techniques are recommended for studying the reactivity of this compound in complex matrices?

- LC-MS/MS : To track reaction intermediates in real-time.

- X-ray Crystallography : For unambiguous structural confirmation of derivatives.

- In Situ IR Spectroscopy : To monitor reaction kinetics and identify transient species .

Methodological Guidance for Data Collection

Q. How should researchers conduct systematic literature reviews on this compound?

- Search Strategy : Use tailored Boolean strings (e.g.,

(this compound OR [CAS RN]) AND (synthesis OR stability)). - Database Selection : Prioritize PubMed, Web of Science, and SciFinder®, excluding patents for academic focus.

- Critical Appraisal : Evaluate studies for reproducibility metrics (e.g., yield reporting, spectral validation) .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- QSPR Models : Tools like EPI Suite for logP and solubility predictions.

- Quantum Chemistry Software : Gaussian or ORCA for optimizing molecular geometry and electronic properties.

- ADMET Prediction : SwissADME or pkCSM for pharmacokinetic profiling .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.